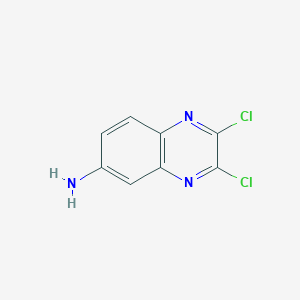![molecular formula C15H9Br2FN2O3S B12845135 3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid CAS No. 586393-52-4](/img/structure/B12845135.png)
3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid is a complex organic compound with the molecular formula C15H9Br2FN2O3S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid typically involves multiple steps, starting with the bromination of benzoic acid derivativesCommon reagents used in these reactions include bromine, fluorobenzoyl chloride, and thiourea .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The presence of amine and carboxylic acid groups allows for condensation reactions to form amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the compound .
Applications De Recherche Scientifique
3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-Hydroxybenzoic Acid: Similar in structure but lacks the fluorobenzoyl and carbamothioyl groups.
3,5-Dibromo-4-Nitrosobenzenesulfonic Acid: Contains nitroso and sulfonic acid groups, differing in reactivity and applications.
3,4-Dibromofuran-2(5H)-one: A furan derivative with different functional groups and properties .
Uniqueness
3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid is unique due to the combination of bromine, fluorine, and sulfur atoms in its structure.
Propriétés
Numéro CAS |
586393-52-4 |
|---|---|
Formule moléculaire |
C15H9Br2FN2O3S |
Poids moléculaire |
476.1 g/mol |
Nom IUPAC |
3,5-dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Br2FN2O3S/c16-8-5-10(14(22)23)12(11(17)6-8)19-15(24)20-13(21)7-1-3-9(18)4-2-7/h1-6H,(H,22,23)(H2,19,20,21,24) |
Clé InChI |
ZVWKSIARZHQXHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


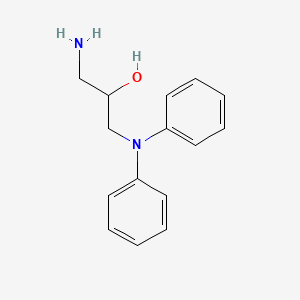
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
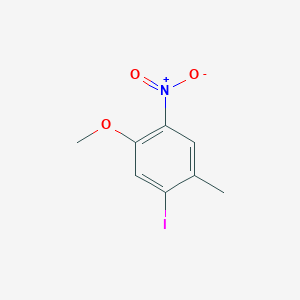

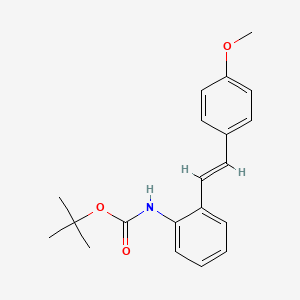
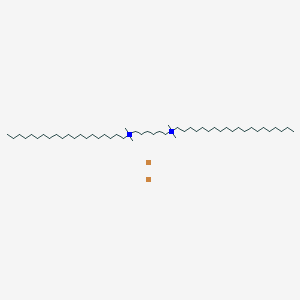
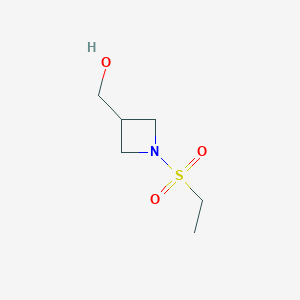

![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)

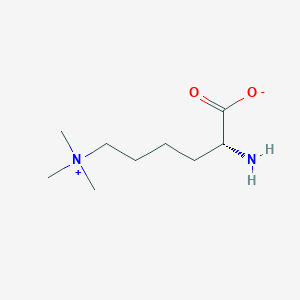
![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)
